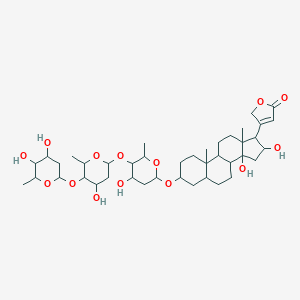
Gitoxina
Descripción general
Descripción
La Gitoxina es un glucósido cardíaco con la fórmula química
C41H64O14
. Es un glucósido esteroide cristalino que se obtiene de la planta Digitalis lanata, comúnmente conocida como Dedalera lanuda. La this compound es estructuralmente similar a otros glucósidos cardíacos como la digoxina y la dithis compound, y es conocida por sus potentes efectos sobre el corazón, particularmente en el tratamiento de ciertas afecciones cardíacas .Aplicaciones Científicas De Investigación
La Gitoxina tiene una amplia gama de aplicaciones en la investigación científica:
Química: La this compound se utiliza como material de partida para la síntesis de otros glucósidos cardíacos y sus derivados.
Biología: Se utiliza para estudiar los efectos de los glucósidos cardíacos en los procesos celulares, particularmente en las células cardíacas.
Medicina: La this compound se investiga por sus posibles efectos terapéuticos en el tratamiento de afecciones cardíacas como la fibrilación auricular y la insuficiencia cardíaca.
Industria: La this compound y sus derivados se utilizan en la industria farmacéutica para desarrollar nuevos fármacos con perfiles de eficacia y seguridad mejorados
Mecanismo De Acción
La Gitoxina ejerce sus efectos inhibiendo la enzima ATPasa de sodio-potasio, que es crucial para mantener el gradiente electroquímico a través de las membranas celulares. Esta inhibición conduce a un aumento de los niveles intracelulares de sodio, lo que a su vez promueve la entrada de iones calcio a través del intercambiador de sodio-calcio. El aumento del calcio intracelular mejora la contracción del músculo cardíaco, lo que hace que la this compound sea eficaz en el tratamiento de ciertas afecciones cardíacas .
Análisis Bioquímico
Biochemical Properties
Gitoxin inhibits Na+/K±ATPase in an isoform-specific biphasic manner . It interacts with the high- and low-affinity human erythrocyte isoenzymes and the high- and low-affinity porcine cerebral cortex isoenzymes .
Cellular Effects
Gitoxin increases contractility and rhythmicity in isolated guinea pig heart in a concentration-dependent manner . It influences cell function by modulating the activity of Na+/K±ATPase, which plays a crucial role in maintaining the electrochemical gradient necessary for functions such as signal transduction, nutrient uptake, and cell volume regulation .
Molecular Mechanism
The mechanism of action of Gitoxin involves its binding to Na+/K±ATPase, inhibiting the enzyme’s activity . This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to increased intracellular calcium concentrations, which in turn enhances cardiac contractility .
Temporal Effects in Laboratory Settings
The effects of Gitoxin on cellular function have been observed over time in laboratory settings
Dosage Effects in Animal Models
The effects of Gitoxin vary with different dosages in animal models .
Metabolic Pathways
Gitoxin is involved in the metabolic pathway related to the activity of Na+/K±ATPase . It interacts with this enzyme, affecting the balance of sodium and potassium ions in the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La Gitoxina se puede sintetizar mediante la hidrólisis del lanatosido B, otro glucósido que se encuentra en la Digitalis lanata. El proceso implica los siguientes pasos:
Extracción: El lanatosido B se extrae de las hojas de Digitalis lanata.
Hidrólisis: El lanatosido B se hidroliza en condiciones ácidas para producir this compound. Esta reacción normalmente requiere un ácido fuerte como el ácido clorhídrico y se lleva a cabo a temperaturas elevadas para asegurar la hidrólisis completa.
Métodos de Producción Industrial
La producción industrial de this compound implica la extracción a gran escala de Digitalis lanata, seguida de procesos de purificación como la cristalización y la cromatografía para obtener el compuesto puro. La eficiencia de la extracción y la purificación es fundamental para garantizar el alto rendimiento y la pureza de la this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Gitoxina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: La this compound se puede oxidar para formar varios derivados oxidados, que pueden tener diferentes propiedades farmacológicas.
Reducción: Las reacciones de reducción pueden modificar los enlaces glucosídicos en la this compound, alterando potencialmente su actividad.
Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones glucosídicas, lo que lleva a la formación de nuevos derivados glucosídicos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos para sustituir los enlaces glucosídicos en condiciones controladas.
Principales Productos
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la this compound, cada uno con propiedades farmacológicas potencialmente únicas .
Comparación Con Compuestos Similares
Compuestos Similares
Digoxina: Otro glucósido cardíaco con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Digitoxina: Similar a la digoxina pero con una vida media más larga y diferentes vías metabólicas.
Singularidad de la this compound
La this compound es única en su afinidad de unión específica y potencia en comparación con otros glucósidos cardíacos. Su perfil farmacocinético distinto la convierte en un compuesto valioso para ciertas aplicaciones terapéuticas donde otros glucósidos pueden no ser tan efectivos .
Las propiedades únicas de la this compound y su amplia gama de aplicaciones la convierten en un compuesto de gran interés tanto en la investigación científica como en la práctica clínica. Su capacidad para modular la función cardíaca a través de vías moleculares específicas destaca su potencial como agente terapéutico en cardiología.
Propiedades
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDZKPBAOKJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871908 | |
| Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4562-36-1 | |
| Record name | Gitoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Gitoxin?
A1: Gitoxin, like other cardiac glycosides, primarily targets the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular electrochemical gradients. []
Q2: How does Gitoxin binding to Na+/K+-ATPase affect cardiac muscle contractility?
A2: By inhibiting the Na+/K+-ATPase, Gitoxin indirectly increases intracellular calcium levels. This occurs because the sodium-calcium exchanger, which normally removes calcium from the cell, becomes less efficient in the presence of elevated intracellular sodium. Increased calcium enhances the contractile force of cardiac muscle cells, leading to a positive inotropic effect. []
Q3: What is the molecular formula and weight of Gitoxin?
A3: The molecular formula of Gitoxin is C41H64O14, and its molecular weight is 780.94 g/mol. []
Q4: Does Gitoxin exhibit characteristic spectroscopic properties?
A4: Yes, Gitoxin, like other cardiac glycosides, exhibits a characteristic UV absorbance maximum at 308 nm in ethanol (log ε = 2.08), attributed to the α, β-unsaturated lactone ring. Additionally, its infrared spectrum shows absorption bands characteristic of ketone (5.7 μm) and double bond (6.12 μm) functionalities. []
Q5: Is there a difference in the fluorescence properties between different sources of Gitoxin?
A5: Research has shown that there can be variations in fluorescence properties between Gitoxin obtained from different manufacturers. While some samples exhibited fluorescence under UV light after treatment with trichloroacetic acid, others did not. This difference is not attributed to impurities like Gitoxin but might indicate subtle structural variations. []
Q6: Are there specific challenges in formulating Gitoxin for therapeutic use?
A6: Yes, Gitoxin's therapeutic application has been limited due to its poor solubility in aqueous solutions, hindering its bioavailability following oral administration. [, ]
Q7: What strategies have been explored to improve the bioavailability of Gitoxin?
A7: Researchers have investigated the use of sodium escinate as a potential excipient to enhance Gitoxin's solubility and bioavailability in solid dosage forms. []
Q8: Have computational methods been applied to study Gitoxin and its derivatives?
A9: While specific computational studies on Gitoxin itself are limited within the provided research papers, structure-activity relationship (SAR) studies have been conducted on its derivatives, suggesting that modifications at the 16α-OH group can significantly influence potency without affecting its impact on cardiac rhythm. []
Q9: Can structural modifications of Gitoxin selectively affect its vascular and cardiac effects?
A11: Yes, studies show that certain structural modifications of Gitoxin, particularly nitration at the 3'' position, can result in compounds with reduced vascular contractile effects while maintaining their positive inotropic action on cardiac muscle. This finding has significant implications for developing cardiac glycosides with improved safety profiles. [, ]
Q10: Have prodrug strategies been explored to improve Gitoxin's therapeutic profile?
A13: Yes, penta-acetyl-gitoxin (Pengitoxin) has been investigated as a potential prodrug of Gitoxin. This acetylated derivative exhibits improved solubility and oral absorption, undergoing rapid de-acetylation in vivo to release the active Gitoxin. This approach highlights the potential of prodrug design for enhancing the therapeutic application of Gitoxin. []
Q11: What analytical techniques are commonly employed for Gitoxin analysis?
A14: Various methods are used for Gitoxin analysis, including: - Thin-layer chromatography (TLC): Used for separating and identifying Gitoxin and its metabolites in biological samples. [, , ] - Paper chromatography: Historically used for separating cardiac glycosides like Gitoxin, digitoxin, and gitaloxin in plant extracts. [, ] - High-performance liquid chromatography (HPLC): Offers enhanced separation and sensitivity for quantifying Gitoxin and its metabolites in biological samples. [] - Radioimmunoassay (RIA): Utilized for quantifying Gitoxin and its metabolites in plasma and urine samples. [, , , , ] - Liquid chromatography-electrospray-mass spectrometry (LC-ES-MS): A highly specific and sensitive method for identifying and quantifying Gitoxin and its metabolites in biological matrices. []
Q12: Are there specific challenges in analyzing Gitoxin in biological samples?
A12: Yes, accurate Gitoxin analysis can be challenging due to: - Low therapeutic concentrations in plasma and tissues. - The presence of metabolites that may interfere with analysis. - The need for sensitive and specific analytical methods to differentiate Gitoxin from other structurally similar cardiac glycosides.
Q13: What research tools and resources are crucial for advancing Gitoxin research?
A13: Key resources include: - Access to pure Gitoxin and its derivatives. - Reliable antibodies and analytical standards for accurate quantification. - Well-characterized animal models for studying its pharmacological and toxicological effects. - Advanced analytical instruments like LC-MS and HPLC for sensitive and specific detection.
Q14: When was Gitoxin first isolated and characterized?
A17: While the exact date of its discovery is not mentioned in the provided research papers, Gitoxin has been recognized as a constituent of Digitalis purpurea for a significant period, with its pharmacological properties being investigated since at least the mid-20th century. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


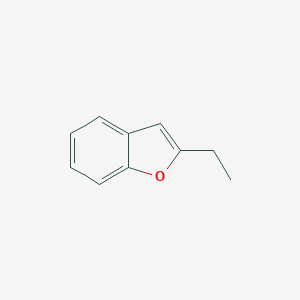

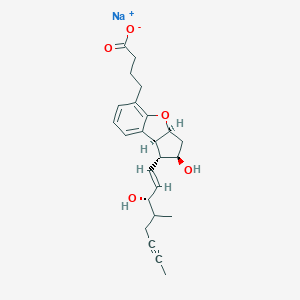
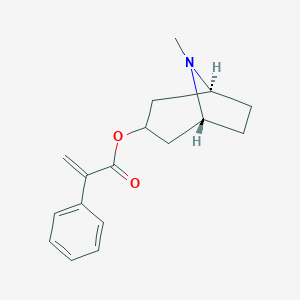
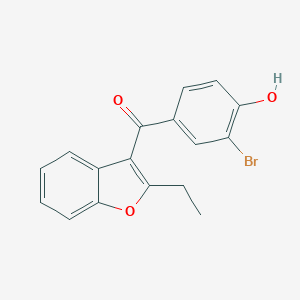

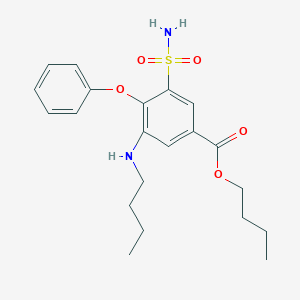
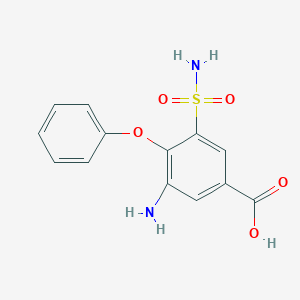
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)
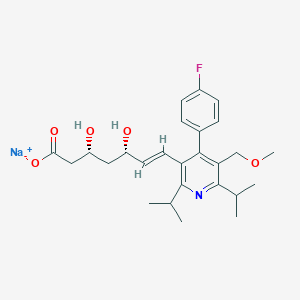
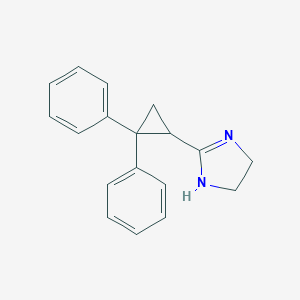
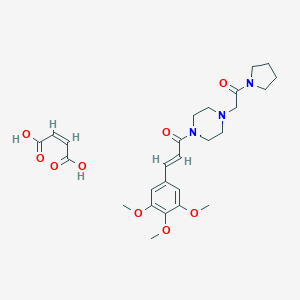
![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)
